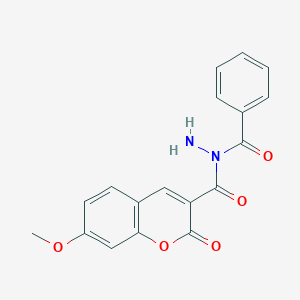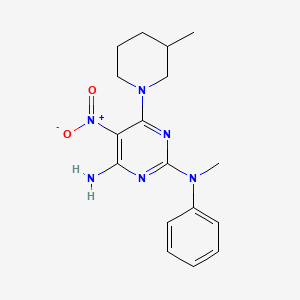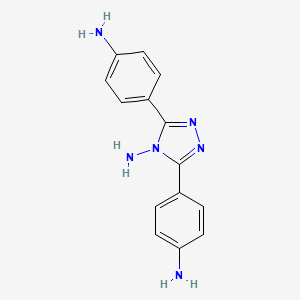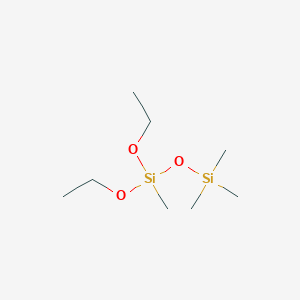
N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide typically involves the reaction of 7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the benzoyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide has several scientific research applications:
Biology: The compound is employed in biological studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can act as a fluorescent chemosensor, where it binds to metal ions such as copper (Cu²⁺) and exhibits a “turn-off” fluorescence response . This interaction is based on intramolecular charge transfer (ICT) mechanisms, where the electron-donating and electron-withdrawing groups modulate the fluorescence properties.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxycoumarin: Another coumarin derivative with similar fluorescence properties.
N′-Benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide: A closely related compound used as a fluorescent chemosensor.
Uniqueness
N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide is unique due to its specific structural features, such as the benzoyl and methoxy groups, which enhance its fluorescence properties and make it highly selective for certain metal ions. This selectivity and sensitivity make it a valuable tool in various scientific applications.
Propiedades
Número CAS |
7047-30-5 |
|---|---|
Fórmula molecular |
C18H14N2O5 |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
N-benzoyl-7-methoxy-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C18H14N2O5/c1-24-13-8-7-12-9-14(18(23)25-15(12)10-13)17(22)20(19)16(21)11-5-3-2-4-6-11/h2-10H,19H2,1H3 |
Clave InChI |
XMHWMYQNPUERGQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N(C(=O)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic Acid](/img/structure/B14146428.png)


![(2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B14146439.png)

![1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B14146450.png)
![N-(5-fluoro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14146458.png)
![2,4-Dimethylthieno[3,2-d]pyrimidine](/img/structure/B14146461.png)
![2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid](/img/structure/B14146462.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14146482.png)

![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)
![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)
